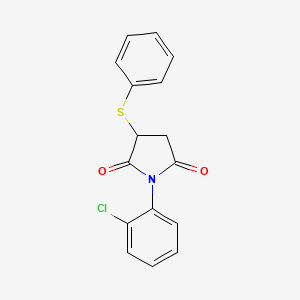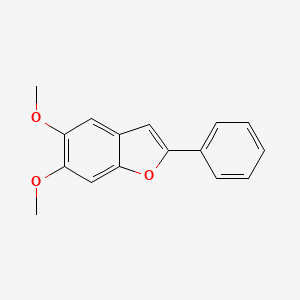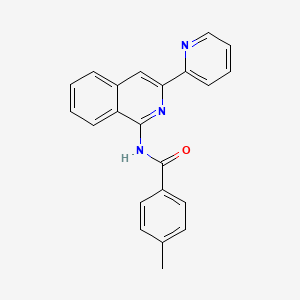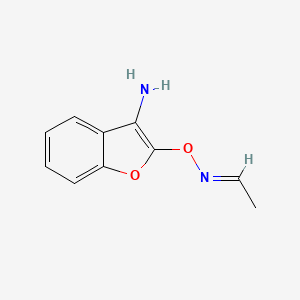
2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is a complex organic compound known for its unique structure and properties. It is a derivative of biphenyl with a dicyclohexylphosphanyl group and a phenyl group attached to the phenol ring. This compound is primarily used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a solvent like tetrahydrofuran (THF) and a base such as n-butyllithium. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl and phosphanyl groups can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts, along with bases like potassium carbonate (K2CO3), are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Wirkmechanismus
The compound acts as a ligand, coordinating with metal centers (e.g., palladium) to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The dicyclohexylphosphanyl group enhances the electron-donating ability of the ligand, improving the reactivity and selectivity of the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-(Dicyclohexylphosphanyl)-2’-(dimethylamino)biphenyl
- 2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropylbiphenyl
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C30H35OP |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol |
InChI |
InChI=1S/C30H35OP/c31-30-26(23-13-4-1-5-14-23)20-12-21-28(30)27-19-10-11-22-29(27)32(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25,31H,2-3,6-9,15-18H2 |
InChI-Schlüssel |
QZEIEVDBNGIOJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC(=C4O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)




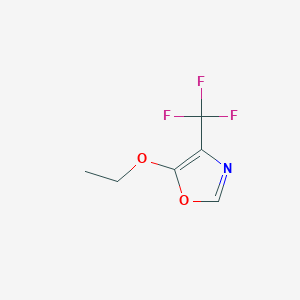
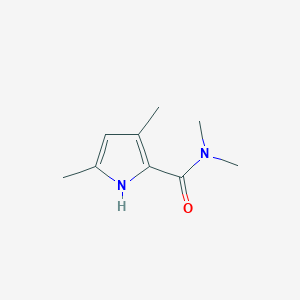
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
